REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[N:7]=[C:8]([NH:11][C:12](=[O:14])[CH3:13])[S:9][CH:10]=1)(=O)C.C(=O)([O-])[O-].[K+].[K+]>CO>[OH:4][CH2:5][C:6]1[N:7]=[C:8]([NH:11][C:12](=[O:14])[CH3:13])[S:9][CH:10]=1 |f:1.2.3|
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Name
|
|
Quantity
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46 g
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Type
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reactant
|
Smiles
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C(C)(=O)OCC=1N=C(SC1)NC(C)=O
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Name
|
|
Quantity
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30 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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640 mL
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Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred for 3 hours at ambient temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated in vacuo
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Type
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ADDITION
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Details
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The residue was diluted with chloroform
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Type
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FILTRATION
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Details
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the insoluble material was filtered off
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Type
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CUSTOM
|
Details
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The resulting solution was purified by flash column chromatography on silica-gel with methanol/chloroform (1/99)
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Type
|
FILTRATION
|
Details
|
The resulted solid was collected by filtration with isopropyl ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1N=C(SC1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |